molecular formula C4H4N6O3 B138993 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 132029-06-2

5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No. B138993
M. Wt: 184.11 g/mol
InChI Key: CJCGDHSEWFLYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as DPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of nitric oxide donors and has been studied for its ability to release nitric oxide in a controlled manner. In

Mechanism Of Action

5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine releases nitric oxide through a process called nitrosation. The compound reacts with thiols and amines in the body to form S-nitrosothiols and N-nitrosamines, respectively. These compounds then release nitric oxide, which can activate various signaling pathways in the body. Nitric oxide is a potent vasodilator and can also regulate neurotransmitter release, immune function, and cell proliferation.

Biochemical And Physiological Effects

The release of nitric oxide by 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine can have various biochemical and physiological effects. In the cardiovascular system, nitric oxide induces vasodilation and reduces blood pressure. In the nervous system, nitric oxide regulates neurotransmitter release and can improve cognitive function. Nitric oxide also plays a role in immune function and can modulate inflammation. In cancer cells, nitric oxide can induce apoptosis and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has several advantages as a research tool. It can release nitric oxide in a controlled manner, allowing for precise modulation of signaling pathways. It is also stable and can be stored for long periods of time. However, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has some limitations as well. It can react with other compounds in the body, leading to the formation of unwanted byproducts. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to improve cognitive function and protect neurons from oxidative stress, making it a promising candidate for further study. Another area of interest is its potential use in cancer therapy. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce apoptosis in cancer cells and inhibit cell proliferation, making it a potential anti-tumor agent. Further research is needed to explore these and other potential applications of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine.

Synthesis Methods

The synthesis of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting compound is then treated with sodium nitrite and acetic acid to yield 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been studied for its ability to protect neurons from oxidative stress and improve cognitive function. In cardiovascular research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce vasodilation and reduce blood pressure. In cancer research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential anti-tumor effects.

properties

CAS RN

132029-06-2

Product Name

5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Molecular Formula

C4H4N6O3

Molecular Weight

184.11 g/mol

IUPAC Name

N-[5-(hydroxyamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]hydroxylamine

InChI

InChI=1S/C4H4N6O3/c11-7-1-2(8-12)6-4-3(5-1)9-13-10-4/h11-12H,(H,5,7,9)(H,6,8,10)

InChI Key

CJCGDHSEWFLYPQ-UHFFFAOYSA-N

Isomeric SMILES

C12=C(NC(=C(N1)N=O)N=O)NON2

SMILES

C12=NON=C1N=C(C(=N2)NO)NO

Canonical SMILES

C12=C(NC(=C(N1)N=O)N=O)NON2

synonyms

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione,dioxime(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.